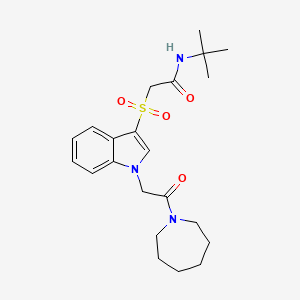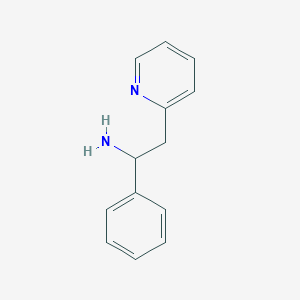![molecular formula C19H23N3O5 B2937221 ethyl 1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxylate CAS No. 896376-15-1](/img/structure/B2937221.png)
ethyl 1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline is a heterocyclic compound that consists of two fused six-membered rings, a benzene ring and a pyrimidine ring . It’s a key structure in many pharmaceutical compounds due to its wide range of biological activities .
Synthesis Analysis
Quinazoline derivatives can be synthesized through various methods. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be analyzed using techniques like 1H NMR and 13C NMR .Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For instance, they can react with hydrazonoyl halides to form 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can be determined using techniques like melting point analysis and NMR spectroscopy .Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
Piperidine derivatives containing a quinazoline ring system, including structures related to the specified compound, have been synthesized and evaluated for their potential as antihypertensive agents. Compounds with a 2,4-dioxo-1H-quinazolin-3-yl moiety showed significant hypotensive effects in models of hypertension, indicating their promise in the development of new antihypertensive medications (Takai et al., 1986).
α1-Adrenoceptor Antagonist Properties
Quinazoline-based compounds, including variations of the target molecule, have been characterized for their α1-adrenoceptor antagonist properties, demonstrating potential for the treatment of conditions like benign prostatic hyperplasia (BPH) and hypertension. Notably, certain derivatives were found to selectively inhibit α1A-adrenoceptor, offering a targeted pharmacological approach for treating human hyperplastic prostate (Chueh et al., 2002).
Anticancer Agents
The synthesis of piperidine derivatives, including structures similar to the given compound, has led to the discovery of new anticancer agents. These compounds have been evaluated for their efficacy against various cancer cell lines, with some showing significant anticancer activities. This research highlights the potential of such compounds in developing new therapeutic strategies for cancer treatment (Rehman et al., 2018).
Optical Applications
Novel compounds related to the specified molecule have been synthesized and evaluated for their optical properties, including their use in photodiode applications. These studies indicate the potential for using such compounds in the development of organic photovoltaic devices and highlight their versatile applications beyond pharmacological interests (Elkanzi et al., 2020).
Corrosion Inhibition
Derivatives of quinazolin-4(3H)-one, including piperazine-substituted variants, have been investigated as corrosion inhibitors for mild steel in acidic environments. These studies demonstrate the compounds' effectiveness in protecting steel surfaces from corrosion, showcasing their utility in industrial applications (Chen et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-2-27-18(25)13-7-10-21(11-8-13)16(23)9-12-22-17(24)14-5-3-4-6-15(14)20-19(22)26/h3-6,13H,2,7-12H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSLMHZTGYWONF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(azepan-1-ylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2937145.png)
![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2937146.png)





![N-(3-acetylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937155.png)
